Sissotrin

描述

准备方法

Synthetic Routes and Reaction Conditions

Sissotrin can be synthesized through the glucosylation of Biochanin A, an isoflavone aglycone . The glucosylation process involves the reaction of Biochanin A with 1-bromo-2,3,4,6-tetra-O-acetyl-α-glucopyranose under phase transfer catalysis conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources such as chickpeas . The process includes solvent extraction, crystallization, and drying to obtain the final product . Additionally, biotechnological methods involving enzyme-based glucosylation cascades have been developed to produce this compound on a semi-preparative scale .

化学反应分析

Types of Reactions

Sissotrin undergoes various chemical reactions, including nitration, acetylation, and glucosylation . These reactions are used to modify the compound and produce derivatives with different properties.

Common Reagents and Conditions

Nitration: This compound can be nitrated using nitric acid in the presence of sulfuric acid.

Acetylation: Acetylation of this compound involves the use of acetic anhydride and a catalyst such as pyridine.

Glucosylation: The glucosylation reaction is carried out using 1-bromo-2,3,4,6-tetra-O-acetyl-α-glucopyranose and a phase transfer catalyst.

Major Products Formed

6-Nitrobiochanin A: Formed through nitration of this compound.

2",3",4",6"-Tetraacetylthis compound: Formed through acetylation of this compound.

科学研究应用

Biochemical Properties

Sissotrin exhibits notable biochemical properties that make it a valuable compound in research and industry. Its interactions with various enzymes and biomolecules contribute to its antimicrobial and antioxidant activities.

Key Biochemical Properties

- Antioxidant Activity : this compound has been shown to neutralize free radicals, which can prevent oxidative stress in biological systems.

- Antimicrobial Activity : The compound demonstrates inhibitory effects against various microbial strains, making it a candidate for developing new antimicrobial agents.

Medicinal Applications

This compound has been investigated for its potential therapeutic effects in several areas:

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Studies have explored this compound's role in cancer prevention and treatment. Its ability to modulate cellular pathways involved in cancer cell proliferation and apoptosis has been documented .

Neuroprotective Effects

This compound has shown promise in neuroprotection, potentially aiding in the prevention of neurodegenerative diseases through its antioxidant properties .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against various cancer cell lines, revealing that some derivatives exhibited significant cytotoxicity, suggesting a pathway for developing new cancer therapies .

Industrial Applications

This compound's properties extend into industrial applications, particularly in food preservation and cosmetics.

Food Industry

Due to its antioxidant and antimicrobial properties, this compound is being explored as a natural preservative in food products. It can help extend shelf life by preventing spoilage caused by oxidative reactions and microbial growth.

Cosmetic Industry

In cosmetics, this compound is valued for its skin-protective qualities. Its ability to scavenge free radicals makes it a desirable ingredient in anti-aging formulations.

Antibacterial Activity of Semisynthetic Derivatives

Recent studies focused on semisynthetic derivatives of this compound have shown varying antibacterial activities against different strains:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | >500 | Weak |

| 8-nitrobiochanin A | 62.5 | Moderate |

| 2",3",4",6"-tetraacetylthis compound | >500 | Weak |

These findings suggest that modifications to the this compound structure can enhance its antibacterial efficacy against specific pathogens .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-absorbed and metabolized within biological systems, making it suitable for therapeutic applications. Further research is needed to fully understand its bioavailability and metabolic pathways .

作用机制

Sissotrin exerts its effects through various molecular targets and pathways . It has been shown to inhibit the growth of bacteria and yeasts by disrupting their cell membranes . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The compound also modulates inflammatory pathways, including the inhibition of the p38 signaling pathway .

相似化合物的比较

Sissotrin is similar to other isoflavonoid glucosides such as genistin, daidzin, and ononin . it is unique due to its specific glucoside moiety and the presence of a methoxy group on the isoflavone backbone . This structural uniqueness contributes to its distinct bioactive properties.

List of Similar Compounds

Genistin: Isoflavone glucoside found in soybeans.

Daidzin: Isoflavone glucoside found in soybeans.

生物活性

Sissotrin, a flavonoid glycoside primarily isolated from the plant Pterospartum tridentatum, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, antibacterial, and cytotoxic effects, supported by relevant research findings and case studies.

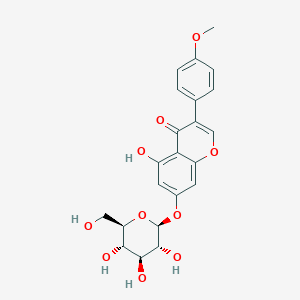

Chemical Structure and Properties

This compound has the molecular formula and is categorized as a flavonoid glycoside. It is structurally related to other isoflavones, which are known for their health benefits. The compound's structure allows it to interact with various biological pathways, contributing to its therapeutic potential.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. Research indicates that this compound can scavenge free radicals effectively. For instance, a study demonstrated that this compound showed a concentration-dependent increase in antioxidant activity when tested against DPPH radicals, with an IC50 value of approximately 50 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in several studies. A notable case study assessed its impact on inflammatory markers in vitro. This compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The IC50 values for these effects were reported at approximately 25 μg/mL .

Antibacterial Activity

This compound demonstrates antibacterial activity against various bacterial strains. A study evaluated semisynthetic derivatives of this compound against six bacterial strains, revealing that both this compound and its derivatives exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL, indicating moderate antibacterial potency .

Table 1: Antibacterial Activity of this compound and Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| This compound | Escherichia coli | 128 |

| Derivative A | Staphylococcus aureus | 32 |

| Derivative B | Escherichia coli | 64 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In one study, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 40 μg/mL. This suggests potential applications in cancer therapy .

Case Studies and Clinical Applications

Several case studies have highlighted the potential health benefits of this compound in dietary contexts. A notable study involving rats demonstrated that supplementation with this compound-rich extracts improved glucose tolerance and reduced body weight gain in high-fat diet-induced obesity models. These findings suggest that this compound may play a role in metabolic health .

属性

IUPAC Name |

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEUICHQZGNOHD-RECXWPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-26-7 | |

| Record name | Sissotrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sissotrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISSOTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2SK16U1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。